molecular formula C17H14ClNO4 B5402086 allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate

allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate

Cat. No. B5402086
M. Wt: 331.7 g/mol
InChI Key: OVKBUTCETXUPCM-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate, also known as CFA, is a synthetic compound that has been widely used in scientific research. CFA belongs to the class of acrylate compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is involved in the perception of pain and inflammation. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate binds to the TRPV1 receptor and activates it, leading to the sensation of pain and inflammation.
Biochemical and Physiological Effects:
allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been shown to induce inflammation and pain in animal models. It has also been shown to induce apoptosis in cancer cells. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been used to induce experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Advantages and Limitations for Lab Experiments

Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate is a useful tool for studying various biological processes. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate can be toxic at high concentrations and may cause skin irritation.

Future Directions

There are several future directions for research involving allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate. One area of interest is the development of new adjuvants for vaccines. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been shown to enhance the immune response, and further research may lead to the development of more effective vaccines. Another area of interest is the development of new drugs for the treatment of pain and inflammation. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been used to study the mechanisms of pain and inflammation, and further research may lead to the development of new drugs that target these processes. Finally, allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate may be useful in the development of new treatments for cancer. Its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.

Synthesis Methods

Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorobenzoic acid with allylamine to form N-allyl-2-chlorobenzamide. This intermediate is then reacted with furfurylamine and acryloyl chloride to produce allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate.

Scientific Research Applications

Allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the mechanisms of inflammation, pain, and cancer. allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate is also used as an adjuvant in vaccines to enhance the immune response.

properties

IUPAC Name

prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-9-23-17(21)15(11-12-6-5-10-22-12)19-16(20)13-7-3-4-8-14(13)18/h2-8,10-11H,1,9H2,(H,19,20)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBUTCETXUPCM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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